Benzothiazole, 2-(1,2-difluoropropenyl)-

Description

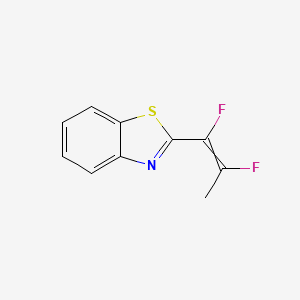

Benzothiazole derivatives are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The compound Benzothiazole, 2-(1,2-difluoropropenyl)- (hereafter referred to as 2-DFP-BT) is characterized by a propenyl chain substituted with two fluorine atoms at the 1,2-positions attached to the benzothiazole core. Fluorinated substituents are known to enhance metabolic stability, lipophilicity, and electronic properties, making such compounds attractive for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C10H7F2NS |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-(1,2-difluoroprop-1-enyl)-1,3-benzothiazole |

InChI |

InChI=1S/C10H7F2NS/c1-6(11)9(12)10-13-7-4-2-3-5-8(7)14-10/h2-5H,1H3 |

InChI Key |

XKDWGZURRVDLTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=NC2=CC=CC=C2S1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Electronic Comparisons

The 1,2-difluoropropenyl group in 2-DFP-BT introduces steric bulk and strong electron-withdrawing effects due to fluorine atoms. This contrasts with other substituents:

- 2-(4-Aminophenyl)benzothiazole: The amino group at the para position enhances electron-donating properties, improving antitumor activity via interactions with cellular targets .

- 2-(Methylthio)benzothiazole : The methylthio group increases hydrophobicity and antimicrobial activity, as observed in rapeseed root exudates against P. parasitica (EC₅₀: 27.46–366.37 mg/L) .

- Di-aryl-substituted imidazo[2,1-b]benzothiazoles : Bulky aryl groups improve binding to biological targets, contributing to analgesic and anti-inflammatory activities .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Fluorine atoms significantly influence solubility, stability, and reactivity:

- Lipophilicity: The difluoropropenyl group likely increases logP compared to polar substituents like amino or sulfonamide groups .

- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, a feature observed in fluorinated nucleosides (e.g., compound 3 in ) .

Table 2: Hypothesized Physicochemical Properties of 2-DFP-BT vs. Analogs

| Property | 2-DFP-BT | 2-(4-Aminophenyl)-BT | 2-(Methylthio)-BT |

|---|---|---|---|

| LogP (predicted) | High (~3.5–4.0) | Moderate (~2.0–2.5) | Moderate (~2.8) |

| Metabolic Stability | High | Moderate | Low |

| Electronic Effect | Electron-withdrawing | Electron-donating | Mildly electron-donating |

Q & A

Basic: What are recommended methods for synthesizing benzothiazole derivatives, and how can purity be verified experimentally?

Answer:

Benzothiazole derivatives are typically synthesized via cyclization, cross-coupling, or catalytic methods. For example:

- Suzuki cross-coupling between 2-(4-bromophenyl)benzothiazole and arylboronic acids (Pd catalysts, reflux conditions) yields fluorescent derivatives .

- Iodine-catalyzed cyclization of 2-aminothiophenol with para-anthranilic acid produces 2-(4-aminophenyl)benzothiazole, monitored via TLC (toluene:ethyl acetate:formic acid, 5:4:1) .

Purity verification: Use HPLC, elemental analysis, and spectral techniques (NMR, HR-MS) to confirm structural integrity .

Advanced: How can reaction conditions for fluorinated benzothiazole synthesis be optimized to enhance yield and selectivity?

Answer:

Optimization strategies include:

- Catalyst selection : PdCl₂(PPh₃)₂ and CuI improve coupling efficiency in Sonogashira or Heck reactions .

- Solvent systems : Dry Et₃N/THF (1:1) under argon minimizes side reactions during fluorinated alkyne additions .

- Temperature control : Reflux at 55–60°C ensures complete conversion while avoiding decomposition .

Data-driven adjustment : Track reaction progress via GC-MS or in-situ IR spectroscopy to adjust parameters dynamically.

Basic: What safety protocols are critical when handling fluorinated benzothiazoles in laboratory settings?

Answer:

Key protocols include:

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What computational strategies resolve contradictions in cytotoxic activity data for benzothiazole derivatives?

Answer:

- QSAR modeling : Use 2D/3D descriptors (e.g., logP, topological polar surface area) to correlate structural features with cytotoxicity .

- Clustering analysis : Group derivatives by substituent patterns (e.g., halogenation, alkoxy chains) to identify outliers or activity trends .

- Docking studies : Map interactions with target enzymes (e.g., tubulin) to explain discrepancies in IC₅₀ values .

Basic: How are fluorescence properties of benzothiazole derivatives characterized for imaging applications?

Answer:

- Spectroscopic analysis : Measure excitation/emission maxima via UV-Vis and fluorescence spectrometry .

- Quantum yield calculation : Compare with standard dyes (e.g., fluorescein) using integrated sphere methods .

- Solvatochromism studies : Assess polarity-dependent shifts in emission to optimize probe design .

Advanced: What methodologies evaluate the antifungal efficacy of fluorinated benzothiazole analogs?

Answer:

- In vitro assays : Determine IC₅₀ values against fungal strains (e.g., Candida albicans) using broth microdilution .

- Structure-activity analysis : Compare substituent effects (e.g., chloro vs. fluoro groups) on inhibitory potency (see table below) .

| Derivative | IC₅₀ (μg/mL) |

|---|---|

| 2-(Phenylthio)benzothiazole | 0.75 |

| 2-(3-Chlorophenylthio) | 0.65 |

Basic: How can stability and reactivity of fluorinated benzothiazoles be assessed under varying storage conditions?

Answer:

- Accelerated stability testing : Expose compounds to 40°C/75% RH for 1–3 months; monitor degradation via HPLC .

- Reactivity screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and oxidizing agents .

Advanced: What synthetic routes enable incorporation of benzothiazoles into bioconjugates for targeted therapies?

Answer:

- Isothiocyanate linkers : React 2-(4-aminophenyl)benzothiazole with thiophosgene to form amine-reactive probes .

- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to attach benzothiazoles to antibodies or peptides .

Basic: What analytical techniques confirm the regioselectivity of fluorination in benzothiazole derivatives?

Answer:

- ¹⁹F NMR : Identify fluorine substitution patterns (e.g., difluoropropenyl vs. tetrafluoroethyl) .

- X-ray crystallography : Resolve spatial arrangement of fluorine atoms in crystalline forms .

Advanced: How do electronic effects of fluorinated substituents influence benzothiazole-based drug metabolism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.